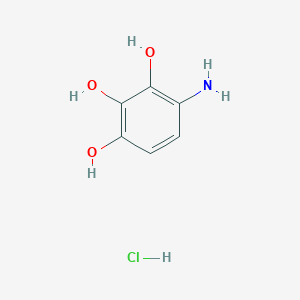4-Aminobenzene-1,2,3-triol;hydrochloride
CAS No.: 7303-36-8
Cat. No.: VC18753605
Molecular Formula: C6H8ClNO3
Molecular Weight: 177.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7303-36-8 |
|---|---|
| Molecular Formula | C6H8ClNO3 |
| Molecular Weight | 177.58 g/mol |
| IUPAC Name | 4-aminobenzene-1,2,3-triol;hydrochloride |
| Standard InChI | InChI=1S/C6H7NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,8-10H,7H2;1H |
| Standard InChI Key | BPOCRZKGNUUKIM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1N)O)O)O.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The parent compound, 4-aminobenzene-1,2,3-triol (CID 417523), features a benzene ring substituted with hydroxyl groups at positions 1, 2, and 3, and an amino group at position 4 . The hydrochloride salt introduces a chloride ion (Cl⁻) as a counterion, enhancing stability and solubility in aqueous media . The SMILES notation (C1=CC(=C(C(=C1N)O)O)O.Cl) confirms the spatial arrangement of functional groups .
Key Structural Features:
-
Hydroxyl Groups: Three -OH groups at ortho, meta, and para positions relative to the amino group.
-
Amino Group: A primary amine at position 4, contributing to hydrogen bonding and basicity.
-
Hydrochloride Salt: Formation of a zwitterionic structure, improving crystallinity and shelf-life .
Physicochemical Properties
The compound is a weak triprotic acid, with pKa values influenced by the electron-donating amino group and electron-withdrawing hydroxyl groups. The hydrochloride form is expected to exhibit enhanced solubility compared to the free base due to ionic interactions .
Synthesis and Preparation
Challenges and Innovations
-
Regioselectivity: Achieving precise substitution patterns on the benzene ring remains challenging.
-
Green Chemistry: Recent trends favor enzymatic or catalytic methods to reduce hazardous reagents, though no such methods are reported for this compound .
Applications in Research
Organic Synthesis
4-Aminobenzene-1,2,3-triol;hydrochloride serves as a building block in:
-
Heterocyclic Chemistry: Formation of triazoles, benzimidazoles, and other nitrogen-containing rings .
-
Polymer Chemistry: Potential precursor for phenolic resins or crosslinkers due to multiple reactive sites .
Example Reaction Pathway:
The amino group can undergo alkylation or acylation, while hydroxyl groups enable etherification or esterification .
Pharmaceutical Research
The compound is listed in the National Cancer Institute (NCI) database (NSC 92737), indicating potential anticancer activity . While specific bioactivity data are unavailable, its structural similarity to catecholamines and polyphenols suggests antioxidant or enzyme-inhibiting properties .
| Hazard Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | PubChem |
| H315 | Causes skin irritation | PubChem |
| H319 | Causes serious eye irritation | PubChem |
| H335 | May cause respiratory irritation | PubChem |
The compound is classified for research use only, with handling precautions including gloves, goggles, and ventilation .
Comparative Analysis with Analogues
| Compound | CAS Number | Molecular Weight | Key Differences |
|---|---|---|---|
| 4-Aminobenzene-1,2,3-triol | 27841-28-7 | 141.12 g/mol | Free base form; lower stability |
| 3-Aminobenzene-1,2-diol HCl | 51220-97-4 | 161.59 g/mol | Two hydroxyl groups; distinct reactivity |
| 2,4,6-Triaminobenzene-1,3,5-triol HCl | 2368852-01-9 | 207.61 g/mol | Three amino groups; higher molecular complexity |
Research Gaps and Future Directions
Unexplored Bioactivity
-
Antimicrobial/Anticancer Screening: No published data on biological activity.
-
Enzyme Inhibition: Potential interactions with polyphenol oxidases or tyrosinase .
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume